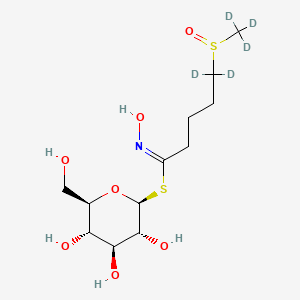![molecular formula C56H116N4O4 B12418261 1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)
1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] is a lipid/lipidoid compound primarily used in the preparation of lipid-based or lipidoid nanoparticles . This compound is known for its high purity and effectiveness in forming stable nanoparticles, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] involves the reaction of piperazine with bis(2-chloroethyl)amine, followed by the addition of dodecanol . The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and may require ultrasonic assistance to enhance solubility . The compound is then purified to achieve a purity of ≥98.0% .
Analyse Chemischer Reaktionen
1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: Used in the synthesis of lipid-based nanoparticles for drug delivery systems.
Biology: Employed in the study of cellular uptake and intracellular trafficking of nanoparticles.
Medicine: Investigated for its potential in targeted drug delivery and gene therapy.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] involves its ability to form stable lipid-based nanoparticles. These nanoparticles can encapsulate therapeutic agents, enhancing their stability and bioavailability . The compound interacts with cellular membranes, facilitating the delivery of encapsulated agents into target cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other lipid/lipidoid molecules used in nanoparticle preparation, such as:
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
Compared to these compounds, 1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] offers unique advantages in terms of stability and efficiency in forming nanoparticles .
Eigenschaften
Molekularformel |
C56H116N4O4 |
|---|---|
Molekulargewicht |
909.5 g/mol |
IUPAC-Name |
1-[2-[4-[2-[bis(2-hydroxydodecyl)amino]ethyl]piperazin-1-yl]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol |
InChI |
InChI=1S/C56H116N4O4/c1-5-9-13-17-21-25-29-33-37-53(61)49-59(50-54(62)38-34-30-26-22-18-14-10-6-2)47-45-57-41-43-58(44-42-57)46-48-60(51-55(63)39-35-31-27-23-19-15-11-7-3)52-56(64)40-36-32-28-24-20-16-12-8-4/h53-56,61-64H,5-52H2,1-4H3 |
InChI-Schlüssel |
RMEBVAKPPHPOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


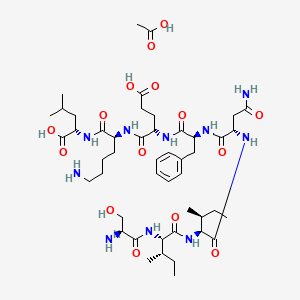
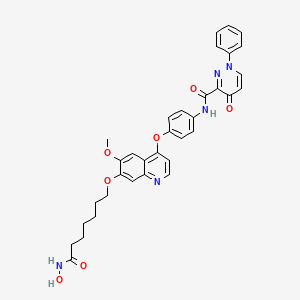
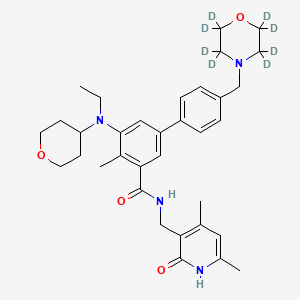
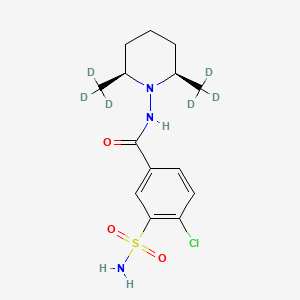
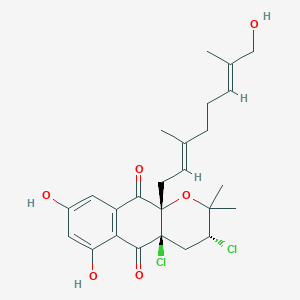
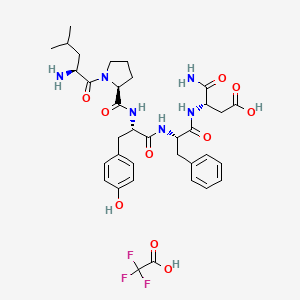

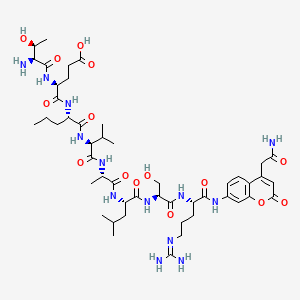
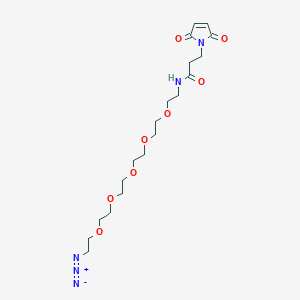
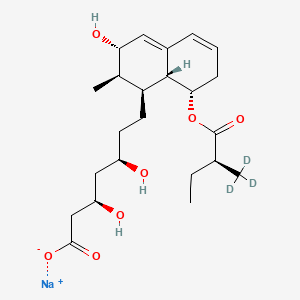
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12418235.png)
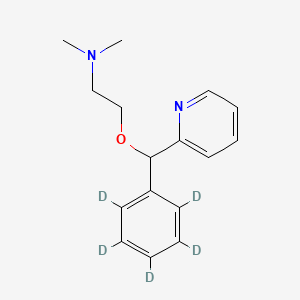
![2-[1-[4-[(1S,13S)-3-amino-7-chloro-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-15-yl]butyl]triazol-4-yl]-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B12418249.png)
